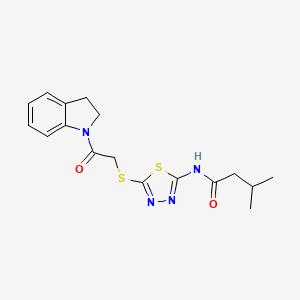

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a useful research compound. Its molecular formula is C17H20N4O2S2 and its molecular weight is 376.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It’s worth noting that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been found to inhibit enzymes such as acetylcholine esterase (AChE), which plays a key role in Alzheimer’s disease .

Biochemical Pathways

For example, some indole derivatives have been found to inhibit the enzyme acetylcholine esterase (AChE), affecting the cholinergic pathway .

Result of Action

Some indole derivatives have been found to exhibit significant protective effects against h2o2-induced death of raw 2647 cells .

生化学分析

Biochemical Properties

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide plays a crucial role in biochemical reactions due to its interaction with various enzymes and proteins. This compound has been shown to interact with N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B), which are involved in neuroprotection . Additionally, it exhibits inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism . These interactions suggest that this compound can modulate biochemical pathways related to neuroprotection and metabolic regulation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to protect neuronal cells from oxidative stress-induced damage, thereby enhancing cell survival rates . It also influences cell signaling pathways by modulating the secretion of inflammatory cytokines such as TNF-α and IL-6 . Furthermore, this compound affects cellular metabolism by inhibiting α-glucosidase, thereby regulating glucose levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to NMDA-GluN2B receptors, which play a role in neuroprotection by preventing excitotoxicity . Additionally, this compound inhibits α-glucosidase, leading to reduced glucose absorption and improved metabolic control . These molecular interactions highlight the compound’s potential in therapeutic applications for neuroprotection and metabolic disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has demonstrated stability under various conditions, maintaining its efficacy in protecting neuronal cells from oxidative stress over extended periods . Long-term studies are necessary to fully understand its degradation and potential long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown neuroprotective effects without significant toxicity . Higher doses may lead to adverse effects, including potential toxicity and disruption of metabolic processes . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as α-glucosidase, influencing carbohydrate metabolism and glucose regulation . Additionally, the compound’s interaction with NMDA-GluN2B receptors suggests its involvement in neuroprotective pathways . These interactions highlight the compound’s multifaceted role in metabolic and neuroprotective processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, enhancing its efficacy in modulating biochemical pathways . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with NMDA-GluN2B receptors and α-glucosidase, thereby modulating neuroprotective and metabolic pathways.

生物活性

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a complex organic compound that integrates unique structural features, including an indole derivative and a thiadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Structural Characteristics

The molecular formula of this compound is C16H20N4O2S with a molecular weight of approximately 348.42 g/mol. Its structure combines pharmacophoric elements that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H20N4O2S |

| Molecular Weight | 348.42 g/mol |

| CAS Number | 1351595-66-8 |

Biological Activities

Research indicates that compounds containing both thiadiazole and indole moieties exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

In vitro studies have demonstrated that derivatives of thiadiazole possess potent anticancer properties. For instance, related compounds have been tested against various human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).

A study evaluating similar compounds showed that certain derivatives exhibited IC50 values significantly lower than established anticancer agents like sorafenib, indicating enhanced potency. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 0.37 |

| Compound B | HeLa | 0.73 |

| Sorafenib | HeLa | 7.91 |

These findings suggest that this compound may share similar or superior efficacy in inhibiting cancer cell proliferation.

Antimicrobial Properties

The presence of the indole and thiadiazole moieties in the compound is associated with antimicrobial activity. Studies on structurally related compounds have shown effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents.

The proposed mechanism of action for compounds like this compound includes:

- Inhibition of Cell Proliferation : Inducing apoptosis in cancer cells.

- Disruption of Cellular Signaling Pathways : Targeting specific receptors or enzymes involved in tumor growth.

Case Studies

One notable case study involved the synthesis and evaluation of a series of thiadiazole derivatives where this compound was included among the candidates tested for cytotoxicity against various cancer cell lines. The results indicated promising activity with further exploration needed to elucidate the exact pathways affected by this compound.

特性

IUPAC Name |

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S2/c1-11(2)9-14(22)18-16-19-20-17(25-16)24-10-15(23)21-8-7-12-5-3-4-6-13(12)21/h3-6,11H,7-10H2,1-2H3,(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKCATNFSOQSIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)N2CCC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。